Cas no 1806366-53-9 (4-Ethylbenzo[d]oxazole-2-carboxylic acid)

4-Ethylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzo[d]oxazole core substituted with an ethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its oxazole ring system imparts stability and reactivity, making it useful for further functionalization or as a building block in medicinal chemistry. The carboxylic acid moiety allows for easy derivatization into esters, amides, or other derivatives, enhancing its utility in structure-activity relationship studies. The ethyl substituent contributes to lipophilicity, influencing solubility and binding properties in target applications.
4-Ethylbenzo[d]oxazole-2-carboxylic acid structure
1806366-53-9 structure
商品名:4-Ethylbenzo[d]oxazole-2-carboxylic acid
CAS番号:1806366-53-9
MF:C10H9NO3
メガワット:191.183362722397
CID:4819096

4-Ethylbenzo[d]oxazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Ethylbenzo[d]oxazole-2-carboxylic acid
    • インチ: 1S/C10H9NO3/c1-2-6-4-3-5-7-8(6)11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)
    • InChIKey: XEZYZIQODWBHNM-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=O)O)=NC2=C1C=CC=C2CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 63.3

4-Ethylbenzo[d]oxazole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081002808-500mg
4-Ethylbenzo[d]oxazole-2-carboxylic acid
1806366-53-9 98%
500mg
$7,186.77 2022-03-31
Alichem
A081002808-1g
4-Ethylbenzo[d]oxazole-2-carboxylic acid
1806366-53-9 98%
1g
$12,866.40 2022-03-31
Alichem
A081002808-250mg
4-Ethylbenzo[d]oxazole-2-carboxylic acid
1806366-53-9 98%
250mg
$5,089.55 2022-03-31

4-Ethylbenzo[d]oxazole-2-carboxylic acid 関連文献

4-Ethylbenzo[d]oxazole-2-carboxylic acidに関する追加情報

4-Ethylbenzo[d]oxazole-2-carboxylic Acid (CAS 1806366-53-9): Properties, Applications, and Market Insights

4-Ethylbenzo[d]oxazole-2-carboxylic acid (CAS 1806366-53-9) is a specialized heterocyclic compound gaining attention in pharmaceutical and material science research. This oxazole derivative features a carboxyl group at the 2-position and an ethyl substituent on the benzene ring, creating unique electronic properties that make it valuable for multiple applications. Researchers are particularly interested in its potential as a building block for drug discovery and organic electronics.

The molecular structure of 4-ethylbenzo[d]oxazole-2-carboxylic acid combines aromatic character with heterocyclic functionality, offering both stability and reactivity. With a molecular formula of C10H9NO3 and molecular weight of 191.18 g/mol, this compound exhibits interesting photophysical properties that respond to environmental changes. Recent studies highlight its potential in developing fluorescent probes for biological imaging and pH-sensitive materials.

In pharmaceutical applications, CAS 1806366-53-9 serves as a key intermediate for synthesizing more complex molecules. Its oxazole core is found in numerous bioactive compounds, including antimicrobial and anti-inflammatory agents. The carboxylic acid group allows for further derivatization through amide coupling or esterification reactions, making it versatile for medicinal chemistry applications. Current research explores its incorporation into kinase inhibitors and GPCR modulators.

Material scientists value 4-ethylbenzo[d]oxazole-2-carboxylic acid for its electronic properties. The conjugated system enables π-electron delocalization, which is crucial for organic semiconductors and OLED materials. When incorporated into polymers or small-molecule systems, this compound can influence charge transport characteristics. Recent patents demonstrate its use in developing light-emitting materials with improved efficiency and color purity.

The synthesis of CAS 1806366-53-9 typically involves cyclization reactions starting from appropriately substituted precursors. Modern synthetic approaches emphasize green chemistry principles, using catalytic methods and environmentally benign solvents. Process optimization has become a hot topic, with researchers investigating continuous flow chemistry techniques to improve yield and purity while reducing waste generation.

Analytical characterization of 4-ethylbenzo[d]oxazole-2-carboxylic acid employs standard techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions. Proper handling requires standard laboratory precautions, though it doesn't present significant handling hazards when used appropriately.

Market demand for oxazole derivatives like CAS 1806366-53-9 has grown steadily, driven by pharmaceutical R&D and advanced materials development. Custom synthesis providers report increasing inquiries for this compound, particularly from drug discovery companies and academic research institutions. The global market for such specialized intermediates is projected to expand as more applications emerge in bioconjugation chemistry and functional materials.

Recent scientific literature highlights innovative applications of 4-ethylbenzo[d]oxazole-2-carboxylic acid derivatives. One study demonstrated their use in creating metal-organic frameworks (MOFs) with tunable luminescence properties. Another research team incorporated similar structures into photocatalysts for organic transformations. These developments align with current interests in sustainable chemistry and energy-efficient processes.

Quality control for CAS 1806366-53-9 remains crucial, especially for pharmaceutical applications. Reputable suppliers provide comprehensive analytical data, including chromatographic purity profiles and spectroscopic characterization. Batch-to-batch consistency is particularly important when the compound serves as a key starting material in multi-step syntheses.

Future research directions for 4-ethylbenzo[d]oxazole-2-carboxylic acid include exploring its potential in bioconjugation techniques and click chemistry applications. The carboxylic acid group offers convenient attachment points for creating more complex architectures. Additionally, researchers are investigating its derivatives as potential bioimaging agents with improved tissue penetration and specificity.

Environmental considerations for oxazole-based compounds have gained attention in recent regulatory discussions. While CAS 1806366-53-9 itself doesn't present significant environmental concerns, the industry is moving toward greener synthetic routes and improved waste management practices for all specialty chemicals. This aligns with broader trends in responsible chemical innovation and circular economy principles.

For researchers working with 4-ethylbenzo[d]oxazole-2-carboxylic acid, proper storage recommendations include keeping the material in a cool, dry place protected from light. Standard chemical stability studies indicate good shelf life when stored appropriately. The compound's handling precautions are typical for laboratory chemicals, requiring standard personal protective equipment.

The intellectual property landscape surrounding CAS 1806366-53-9 and related compounds continues to evolve. Recent patent applications disclose novel synthetic methods and specialized applications in electronic materials and pharmaceutical compositions. Companies active in this space are increasingly focusing on process patents that cover efficient manufacturing approaches.

Academic and industrial collaborations are driving innovation with oxazole carboxylic acid derivatives. Several research consortia have formed to explore their potential in theranostic applications (combining therapy and diagnosis) and smart materials that respond to environmental stimuli. These interdisciplinary efforts reflect the compound's versatility across different technology sectors.

As analytical techniques advance, researchers gain deeper insights into the molecular behavior of 4-ethylbenzo[d]oxazole-2-carboxylic acid. Advanced spectroscopic methods and computational modeling help elucidate its electronic structure and reactivity patterns. This fundamental understanding supports more targeted applications in molecular design and functional material development.

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